molecular formula C8H12O B6204781 {dispiro[2.0.2^{4}.1^{3}]heptan-7-yl}methanol CAS No. 422318-76-1

{dispiro[2.0.2^{4}.1^{3}]heptan-7-yl}methanol

Cat. No.: B6204781
CAS No.: 422318-76-1
M. Wt: 124.2
InChI Key:
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Description

{dispiro[2.0.2{4}.1{3}]heptan-7-yl}methanol is a unique organic compound characterized by its dispiro structure, which consists of two spiro-connected cyclopropane rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {dispiro[2.0.2{4}.1{3}]heptan-7-yl}methanol typically involves the formation of the dispiro structure followed by the introduction of the methanol group. One common method involves the cyclopropanation of suitable precursors under specific conditions to form the dispiro structure. This is followed by the functionalization of the resulting compound to introduce the methanol group.

Industrial Production Methods

Industrial production methods for {dispiro[2.0.2{4}.1{3}]heptan-7-yl}methanol are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

{dispiro[2.0.2{4}.1{3}]heptan-7-yl}methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methanol group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can produce a wide range of derivatives.

Scientific Research Applications

{dispiro[2.0.2{4}.1{3}]heptan-7-yl}methanol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a subject of interest in studies of molecular interactions and biological activity.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {dispiro[2.0.2{4}.1{3}]heptan-7-yl}methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • {dispiro[2.0.2{4}.1{3}]heptane-7-carbaldehyde}
  • {dispiro[2.0.2{4}.1{3}]heptane-7-carboxylic acid}
  • {dispiro[2.0.2{4}.1{3}]heptan-7-yl}methanamine hydrochloride

Uniqueness

{dispiro[2.0.2{4}.1{3}]heptan-7-yl}methanol is unique due to its specific functional group (methanol) and its dispiro structure. This combination of features gives it distinct chemical and physical properties compared to its similar compounds, making it valuable for specific applications in research and industry.

Properties

CAS No.

422318-76-1

Molecular Formula

C8H12O

Molecular Weight

124.2

Purity

95

Origin of Product

United States

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